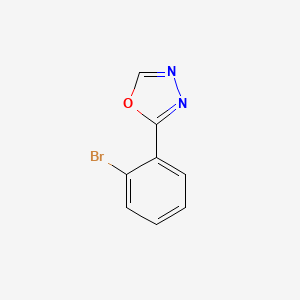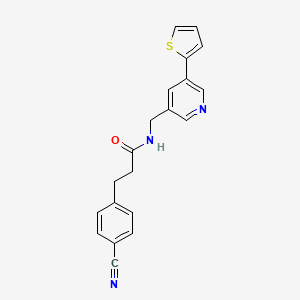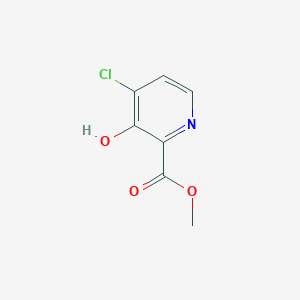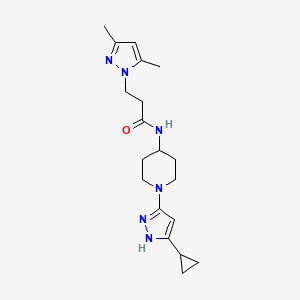
2-(2-Bromophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromophenols are organic compounds that consist of hydroxyl groups and bromine atoms bonded to a benzene ring . They can be viewed as hydroxyl derivatives of bromobenzene, or as brominated derivatives of phenol .
Synthesis Analysis
Bromophenols can be produced by electrophilic halogenation of phenol with bromine . In a study, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of bromophenols can be confirmed by their physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
In a study, a novel procedure for the synthesis of 2-bromo substituted phenols was reported. The reaction proceeded via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenols can be confirmed by their physicochemical properties .Applications De Recherche Scientifique
Spectral Properties
- Synthesis and Spectral Analysis : 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives exhibit UV absorption in the 280-301 nm range and photoluminescent properties with peak wavelengths between 350-370 nm. The presence of aryl groups influences these properties (Liu et al., 2006).
Structural Characterization and Synthesis
- Crystal Structures and Synthesis : Heterocyclic compounds like 2-(p-bromophenyl)-5-(2-pyridyl)-1,3,4-oxadiazole have been synthesized and characterized, revealing insights into their molecular structures through techniques like UV–vis, FTIR, 1H NMR, and X-ray crystallography (Jingmei Jiang et al., 2014).
Optical Properties
- Photophysical Properties : Studies on compounds containing 2,5-diaryi-1,3,4-oxadiazole units have explored their UV absorption spectra and photoluminescent properties, contributing to potential applications in optoelectronics (Haitao Yu et al., 2010).
Electronic and Optical Materials
- Electronic Transport Materials : Oxadiazole derivatives have been studied for their thermal, optical, and electrochemical properties, making them promising materials for organic optoelectronic devices due to their good thermal stabilities and low orbital energy levels (Chengbin Liu et al., 2007).
Synthetic Methods and Green Chemistry
- Eco-friendly Synthesis : A green synthetic method has been developed for preparing 2-aryl-1,3,4-oxadiazoles, highlighting an eco-friendly protocol with high yields and no requirement for catalysts, emphasizing the importance of sustainable practices in chemical synthesis (F.-J. Zhu et al., 2015).
Nonlinear Optical Characterization
- Optical Nonlinearity : 1,3,4-oxadiazole derivatives have been investigated for their nonlinear optical properties, identifying compounds that behave as optical limiters, which could be useful in optoelectronic applications (B. Chandrakantha et al., 2011).
Mécanisme D'action
Target of Action
Bromophenyl compounds are often used in the synthesis of pharmaceuticals and can interact with various biological targets depending on their specific structure .
Mode of Action
Without specific information on “2-(2-Bromophenyl)-1,3,4-oxadiazole”, it’s difficult to describe its exact mode of action. Bromophenyl compounds can undergo various reactions, including suzuki-miyaura cross-coupling, which is a widely applied transition metal catalyzed carbon-carbon bond forming reaction .
Biochemical Pathways
Bromophenyl compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
Without specific studies on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. Bromophenyl compounds can have various effects depending on their specific structure and the biological targets they interact with .
Safety and Hazards
Orientations Futures
Borinic acids, a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials, have been reviewed recently. The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
The effects of 2-(2-Bromophenyl)-1,3,4-oxadiazole on various types of cells and cellular processes are currently being studied. Preliminary research suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed that the compound interacts with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
2-(2-bromophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXZPEZUBVRIIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928722-52-5 |
Source


|
| Record name | 2-(2-bromophenyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2695487.png)


![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2695491.png)
![N-[2-(methylsulfanyl)phenyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2695492.png)
![5-({1,1-Difluoro-5-azaspiro[2.3]hexan-5-yl}sulfonyl)-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2695497.png)

![1-(2-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695499.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2695500.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2695504.png)
![2-[(2,4-Dimethylpyrazol-3-yl)methyl-(2-methylpropyl)amino]ethanesulfonyl fluoride](/img/structure/B2695505.png)
